4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one
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Overview
Description
4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities and potential as a therapeutic agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its anticancer properties and enzyme inhibition
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound in various research contexts.
Properties
Molecular Formula |
C6H6N2O |
---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
4,6-dihydro-1H-cyclopenta[c]pyrazol-5-one |
InChI |
InChI=1S/C6H6N2O/c9-5-1-4-3-7-8-6(4)2-5/h3H,1-2H2,(H,7,8) |
InChI Key |
NPEGDFYBUIJXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC2=C1C=NN2 |
Origin of Product |
United States |
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